ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature.
Introduction of the Iodinated Benzylidene Group: The iodinated benzylidene group can be introduced through a condensation reaction involving 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodinated benzylidene group can be reduced to form a non-iodinated derivative.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a non-iodinated benzylidene derivative.
Substitution: Formation of azide-substituted derivatives.
Scientific Research Applications
Ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiazolidine derivatives.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound could modulate pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to the presence of both the thiazolidine ring and the iodinated benzylidene group. This combination enhances its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO6S/c1-3-23-11-6-9(5-10(17)14(11)20)7-12-15(21)18(16(22)25-12)8-13(19)24-4-2/h5-7,20H,3-4,8H2,1-2H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWFWAPOUSAYEY-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OCC)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OCC)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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